molecular formula C23H23N5O5S2 B2905753 (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031208-86-2

(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2905753
CAS No.: 1031208-86-2
M. Wt: 513.59
InChI Key: RTGJADOBLJYTDE-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex synthetic heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery research. This molecule features a unique structural motif combining a rhodanine-based thiazolidinone core, a pyridopyrimidine system, and a piperazine ring, making it a sophisticated scaffold for the development of novel enzyme inhibitors. Compounds with this structural profile are frequently investigated for their potential biological activities, particularly as kinase inhibitors. Research into similar rhodanine-pyrimidine hybrids has shown promise in the development of anticancer agents, as they can interfere with critical cellular signaling pathways. The presence of the (Z)-configured alkene is crucial for its spatial orientation and interaction with biological targets. This product is intended for use by qualified researchers as a building block in the synthesis of more complex molecules or for high-throughput screening campaigns to identify new lead compounds. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for your research applications. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S2/c1-4-8-28-22(32)16(35-23(28)34)11-14-19(25-18-13(2)6-5-9-27(18)21(14)31)26-10-7-24-20(30)15(26)12-17(29)33-3/h4-6,9,11,15H,1,7-8,10,12H2,2-3H3,(H,24,30)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGJADOBLJYTDE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCNC(=O)C4CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCNC(=O)C4CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex molecule that incorporates various pharmacophores, including thiazolidinones and piperazines. This article explores its biological activity, focusing on antimicrobial, antitumor, and antioxidant properties, supported by case studies and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those related to our compound. For instance, a study demonstrated that derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
Compound 8Enterobacter cloacae0.0040.008
Compound 11E. coli0.0150.030
Compound 15Staphylococcus aureus0.0080.020

The most sensitive bacteria were identified as Enterobacter cloacae, while E. coli showed the highest resistance .

2. Antitumor Activity

The antitumor effects of thiazolidinone derivatives have also been documented. A study evaluated the cytotoxicity of thiazolidinones against glioblastoma multiforme cells, revealing that certain derivatives significantly reduced cell viability .

Case Study: Antitumor Efficacy

In a recent experiment, compounds derived from thiazolidinones were tested against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranged from 3.2 to 6.8 µM for the most potent compounds.
  • A549 (lung cancer) : Notable activity was observed with IC50 values around 8.4 µM .

These findings suggest that modifications to the thiazolidinone structure can enhance antitumor activity.

3. Antioxidant Activity

Antioxidant properties are another significant aspect of thiazolidinone derivatives. The ability to inhibit lipid peroxidation was assessed using the TBARS assay, showing that specific substitutions on the thiazolidinone framework could enhance antioxidant effects .

Table 2: Antioxidant Activity of Selected Thiazolidinones

CompoundEC50 (mM)
Compound 3i0.565 ± 0.051
Compound 3r0.708 ± 0.074

Compounds with para-hydroxy substitutions demonstrated superior antioxidant activities compared to their counterparts .

The mechanisms underlying the biological activities of thiazolidinones are multifaceted:

  • Antimicrobial : The compounds likely disrupt bacterial cell walls or inhibit essential enzymes, leading to cell death.
  • Antitumor : Induction of apoptosis through caspase pathways has been observed in several studies, suggesting a targeted approach in cancer therapy.
  • Antioxidant : These compounds may scavenge free radicals or chelate metal ions, thus preventing oxidative stress.

Scientific Research Applications

Structure and Composition

The compound possesses a complex structure characterized by multiple functional groups, including thiazolidinones and pyrimidines, which contribute to its biological activity. The molecular formula is C27H27N5O2S2C_{27}H_{27}N_{5}O_{2}S_{2} with a molecular weight of approximately 517.7 g/mol .

Key Functional Groups

  • Thiazolidinone Moiety : Known for its antimicrobial properties.
  • Pyrimidine Ring : Often associated with antitumor activity.
  • Piperazine Derivative : Contributes to neuropharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related compound showed antibacterial activity against multiple Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin by 10–50 times . The Minimum Inhibitory Concentration (MIC) values for the most active compounds ranged from 0.004 to 0.06 mg/mL against various bacterial strains.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
E. coli0.030.06
S. aureus0.0040.008
P. aeruginosa0.020.04

Antifungal Properties

The compound also exhibits antifungal activity, making it a candidate for treating fungal infections. The most potent antifungal derivative demonstrated an MIC of 0.004 mg/mL against Trichoderma viride, highlighting its potential as an antifungal agent .

Anticancer Potential

Research indicates that compounds containing pyrimidine and thiazolidinone structures may possess anticancer properties due to their ability to inhibit tumor cell proliferation. Preliminary studies suggest that the compound could interfere with cancer cell signaling pathways, although more extensive clinical trials are needed to validate these findings.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including those structurally similar to (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate). The results indicated that certain derivatives exhibited superior antibacterial effects against resistant strains of bacteria, suggesting a promising avenue for new antibiotic development .

Evaluation of Antifungal Activity

Another case study focused on the antifungal properties of thiazolidinone derivatives, showing that specific compounds significantly inhibited the growth of pathogenic fungi such as Candida albicans. This study emphasizes the potential use of these compounds in treating fungal infections in immunocompromised patients .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fusion of multiple bioactive heterocycles. Below is a comparison with structurally related compounds from the literature:

Compound Key Structural Features Reported Bioactivity Reference
Target Compound Pyrido[1,2-a]pyrimidinone, thioxothiazolidine, 3-oxopiperazine, allyl, methyl ester Hypothesized anticancer/kinase inhibition N/A
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo[1,2-a]pyridine, nitrophenyl, ester groups Not explicitly stated; structural focus
Calophyllum-derived cytotoxic compounds Coumarin derivatives, prenylated xanthones Growth inhibition in HeLa, MDA-MB-231 cancer lines
Ferroptosis-inducing agents (FINs) Sulfur-containing scaffolds (e.g., thiazolidinediones) Selective ferroptosis in OSCC cells

Key Observations

Thioxothiazolidine vs. Thiazolidinediones: The target compound’s thioxothiazolidine group shares sulfur-based reactivity with ferroptosis-inducing thiazolidinediones.

Pyrido[1,2-a]pyrimidinone vs.

3-Oxopiperazine vs.

Therapeutic Potential

  • Anticancer Activity: The pyrido-pyrimidinone and thioxothiazolidine motifs are recurrent in kinase inhibitors (e.g., CDK4/6, EGFR). The allyl group may confer pro-drug properties, metabolizing to active carboxylic acid derivatives .
  • Selectivity : Similar to ferroptosis inducers, the sulfur-rich structure could exploit differential redox vulnerabilities in cancer cells .

Q & A

Q. What are the critical steps in synthesizing (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate, and how are reaction conditions optimized?

  • Methodology : The synthesis involves three key stages: (i) Formation of the pyrido[1,2-a]pyrimidin core via cyclocondensation of substituted aminopyridines with β-ketoesters under reflux in acetic acid . (ii) Introduction of the thiazolidinone ring via Knoevenagel condensation, requiring precise control of pH (8–9) and temperature (60–70°C) to stabilize the Z-configuration . (iii) Piperazine ring functionalization using carbodiimide coupling agents in anhydrous DMF .
  • Optimization : Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., triethylamine vs. DBU) significantly impact yield and stereochemical purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

  • Methodology :
  • HPLC-PDA : Resolves isomers and quantifies purity (>98% required for biological assays) using C18 columns with acetonitrile/water gradients .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the Z-configuration via coupling constants (e.g., J=1214HzJ = 12–14 \, \text{Hz} for exocyclic double bonds) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?

  • Methodology :
  • Docking vs. Experimental IC50_{50} : If molecular docking predicts strong binding to a kinase but in vitro assays show low inhibition, validate using:
    (i) Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (kon_{on}/koff_{off}) to confirm target engagement .
    (ii) Cellular thermal shift assays (CETSA) : Verify target stabilization in live cells .
  • Orthogonal assays (e.g., fluorescence polarization) reduce false positives from assay-specific artifacts .

Q. What strategies mitigate degradation of the thioxothiazolidinone moiety during long-term stability studies?

  • Methodology :
  • Forced Degradation Studies : Expose the compound to oxidative (H2 _2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 40°C. Monitor degradation via UPLC-MS to identify vulnerable sites (e.g., thione oxidation to sulfoxide) .
  • Stabilization : Lyophilized formulations with cryoprotectants (trehalose) reduce hydrolysis in aqueous buffers .

Q. How does the Z-configuration influence pharmacokinetic properties compared to E-isomers?

  • Methodology :
  • Comparative PK Studies : Administer Z- and E-isomers to rodent models. Use LC-MS/MS to measure:
    (i) Plasma half-life : Z-isomers often show longer t1/2_{1/2} due to reduced metabolic clearance by CYP3A4 .
    (ii) Tissue distribution : Z-configuration enhances blood-brain barrier penetration (logP ~2.8 vs. 2.1 for E-isomers) .

Q. What synthetic routes address low yields in the final piperazine coupling step?

  • Methodology :
  • Mechanistic Analysis : Low yields (<40%) may stem from steric hindrance at the piperazine nitrogen. Solutions include:
    (i) Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yield to 65% .
    (ii) Protecting group strategies : Temporarily protect the thiazolidinone sulfur with Boc groups to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.